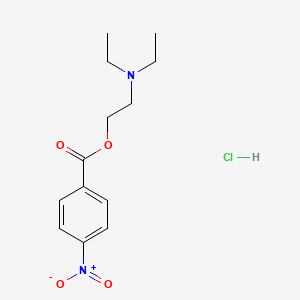

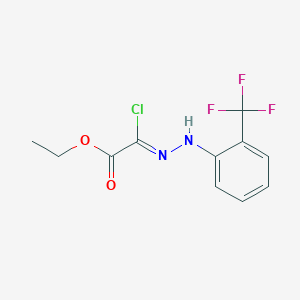

Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate

Descripción general

Descripción

Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate, commonly referred to as ECTA, is a compound used in scientific research. It is a white crystalline solid with a molecular weight of 324.6 g/mol. ECTA is a chiral compound, meaning it has two distinct forms that are mirror images of each other. It is an important tool for scientists due to its wide range of applications in organic synthesis and biological research.

Aplicaciones Científicas De Investigación

Visible-Light-Promoted Reactions

The compound can be used in visible-light-promoted reactions . For example, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Progesterone Receptor Antagonists

The compound can be used in the design and synthesis of novel progesterone receptor (PR) antagonists . The synthesized phosphine–borane derivatives exhibited Log P values in a predictable manner .

Synthesis of Fluorinated Compounds

The compound can be used in the synthesis of fluorinated compounds . Fluorine is a popular hetero-atom for incorporation into small molecules in life science-oriented research .

Drug Discovery

The compound can be used in drug discovery . More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine .

Synthesis of Trifluoromethoxy Group

The compound can be used in the synthesis of the trifluoromethoxy group . This group is finding increased utility as a substituent in bioactives .

Synthesis of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives

The compound can be used in the synthesis of B-(Trifluoromethyl)phenyl phosphine–borane derivatives . These derivatives have shown to exhibit PR antagonistic activity .

Mecanismo De Acción

Target of Action

It’s known that hydrazone-based switches, which this compound is a part of, have gained significant importance in various fields, including sensor technology, data and energy storage, drug delivery, and molecular machines . They can undergo reversible transitions between two or more states under the influence of external stimuli .

Mode of Action

The mechanism of activation of this compound relies on a gradual increase in T1 and T2 magnetic resonance imaging (MRI) relaxation times as pH decreases due to E/Z isomerization . This results in a change in the distance between fluorine atoms and the paramagnetic center . The reversible transition between E and Z−H+ isomers has been confirmed experimentally .

Biochemical Pathways

The compound’s ability to undergo e/z isomerization and interact with magnetic fields suggests it may influence pathways related to ph regulation and magnetic resonance imaging .

Pharmacokinetics

The compound has been found to have good solubility and stability in water , which could potentially impact its bioavailability.

Result of Action

Its ability to undergo e/z isomerization and interact with magnetic fields suggests it may influence cellular processes related to ph regulation and magnetic resonance imaging .

Action Environment

The compound’s solubility and stability in water suggest that it may be influenced by factors such as ph and temperature .

Propiedades

IUPAC Name |

ethyl (2Z)-2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-6-4-3-5-7(8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTWSMZTIFTQHU-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=CC=C1C(F)(F)F)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate | |

CAS RN |

35229-86-8 | |

| Record name | Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035229868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Bis(2-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655278.png)

![2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655279.png)

![Spiro[4.4]nonan-2-one](/img/structure/B1655285.png)

![1-Ethoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B1655286.png)

![8-Ethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1655288.png)